Disperse Orange 3 acrylamide

Vue d'ensemble

Description

Molecular Structure Analysis

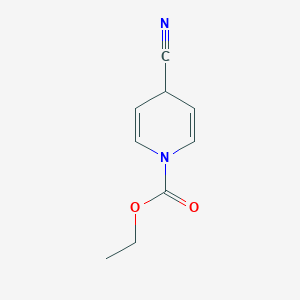

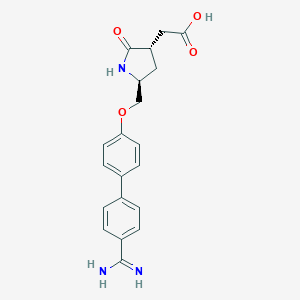

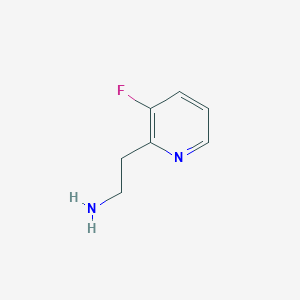

The molecular formula of Disperse Orange 3 acrylamide is NO2C6H4N2C6H4NHCOCH=CH2 . It has a molecular weight of 296.28 g/mol . The structure contains a total of 35 bonds, including 23 non-H bonds, 17 multiple bonds, 5 rotatable bonds, 5 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 secondary amide (aliphatic), 1 N azo-derivative, and 1 nitro group (aromatic) .Chemical Reactions Analysis

The reaction conditions for the synthesis of Disperse Orange 3 acrylamide involve several stages, including the diazotization of aniline, coupling with m-phenylenediamine, and further reactions .Physical And Chemical Properties Analysis

Disperse Orange 3 acrylamide is a solid with a melting point of 206.5 °C (dec.) (lit.) . It has absorption maxima at 222 nm and 375 nm . It is soluble in chloroform and toluene .Applications De Recherche Scientifique

Surface-Enhanced Raman Scattering (SERS) Studies Disperse Orange 3, a push-pull chromophore, shows significant electron mobility across its π-conjugated system due to its structural makeup, with an electron donor aminogroup and an electron-withdrawing nitrogroup. This characteristic facilitates its different adsorption behaviors on metal surfaces, depending on the substrate's properties. For instance, gold nanoparticles adsorb the molecule via the nitrogroup, while silver nanoparticles interact through the azogroup. This variation highlights Disperse Orange 3's potential in surface-enhanced Raman scattering studies, offering insights into molecular interactions with metal nanoparticles (Muniz-Miranda & Caporali, 2015).

Polymethylmethacrylate Films for Nonlinear Optics The orientation kinetics of Disperse Orange 3 molecules in polymethylmethacrylate (PMMA) films, both amorphous and nanostructured, under intense electrostatic fields were thoroughly investigated. These studies are crucial for understanding non-centrosymmetric chromophore distributions, which are essential for applications in nonlinear optics. The research demonstrated how Disperse Orange 3's orientation and the resultant second harmonic generation signals can be modulated by factors such as corona poling time and temperature, paving the way for advanced optical materials (Franco et al., 2011).

Environmental Applications Water-Retaining Materials

Research into acrylamide-based superabsorbent polymers, including those derived from Disperse Orange 3, has shown potential for increasing water retention in soils, a critical factor in agriculture. Despite challenges like high costs and low biodegradability, innovative approaches utilizing fruit peels as low-cost, highly biodegradable materials for water retention have been explored. These materials demonstrated significant water absorption and retention capabilities, offering a sustainable alternative to traditional polymers and highlighting Disperse Orange 3 derivatives' potential in environmental applications (Forreque & Barreto Neto, 2021).

Biodegradation Studies Disperse Orange 3 served as a model compound in biodegradation studies by the white-rot fungus Pleurotus ostreatus. These investigations are crucial for understanding the breakdown of azo dyes, common pollutants in wastewater. The fungus degraded Disperse Orange 3 into various metabolites, offering insights into potential bioremediation strategies for azo dye-contaminated environments. This research underlines the importance of finding eco-friendly solutions to dye pollution, with Disperse Orange 3 playing a central role in these studies (Zhao, Hardin, & Hwang, 2006).

Mécanisme D'action

Action Environment

The action of Disperse Orange 3 Acrylamide can be influenced by various environmental factors. For instance, the dye’s effectiveness can be affected by the temperature and pH of the dyeing process. Additionally, the dye’s stability could be influenced by exposure to light and heat. It’s also important to note that safety measures should be taken to avoid skin contact, as it can cause skin irritation and other health issues .

Safety and Hazards

Disperse Orange 3 acrylamide is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation . It may also cause an allergic skin reaction . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use personal protective equipment as required .

Propriétés

IUPAC Name |

N-[4-[(4-nitrophenyl)diazenyl]phenyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N4O3/c1-2-15(20)16-11-3-5-12(6-4-11)17-18-13-7-9-14(10-8-13)19(21)22/h2-10H,1H2,(H,16,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFJASOUPUMZANE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NC1=CC=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00392715 | |

| Record name | Disperse Orange 3 acrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00392715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Disperse Orange 3 acrylamide | |

CAS RN |

150375-01-2 | |

| Record name | Disperse Orange 3 acrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00392715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disperse Orange 3 acrylamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B115536.png)

![6-Methylpyrido[2,3-b]pyrazine](/img/structure/B115538.png)

![[(2,5-Dichlorophenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B115539.png)